molecular formula C82H56O52 B1258876 Gemin A

Gemin A

Cat. No. B1258876
M. Wt: 1873.3 g/mol
InChI Key: ODXMIHPUPFEYDB-HISCDKSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemin A is a tannin.

Scientific Research Applications

1. Bioremediation Applications

Gemin A, as a genetically engineered microorganism (GEM), shows significant potential in bioremediation. It is used in environments like soil, groundwater, and activated sludge for degrading a wide range of chemical contaminants. Field studies are essential for assessing the effectiveness and risks of introducing GEMs like Gemin A into natural ecosystems (Sayler & Ripp, 2000).

2. Metabolic Models in Biotechnology and Medicine

Gemin A, as part of Genome-scale metabolic models (GEMs), is utilized in various fields including industrial biotechnology and systems medicine. These models are based on extensive experimental data and aid in understanding metabolic pathways and responses in different organisms (Zhang & Hua, 2016).

3. Understanding Nuclear Localization

Gemin A is involved in various cellular processes such as U snRNP assembly, apoptosis, and RNAi pathways. It is part of the Gemin-complex and plays a role in the nuclear import of proteins, a critical process for cellular function (Lorson et al., 2008).

4. Cancer Research and Genetic Engineering

In cancer research, Gemin A is part of Genetically Engineered Mouse Models (GEMMs), which are effective in understanding cancer mechanisms and evaluating novel therapeutics. GEMMs mimic human cancer features, aiding in the translation of research to human pathology (Shappell et al., 2004).

5. Role in RNA Processing

Gemin A, as a DEAD-box RNA helicase, is involved in multiple cellular processes including ribonucleoprotein biogenesis, gene expression, and signal transduction pathways. Its multifunctional nature is crucial for both normal cellular function and in disease states like cancer and spinal muscular atrophy (Curmi & Cauchi, 2018).

properties

Product Name

Gemin A

Molecular Formula

C82H56O52

Molecular Weight

1873.3 g/mol

IUPAC Name

[(1R,2S,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 2-[5-[[(10R,11S,12R,13R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)129-67-65-39(14-122-74(115)19-7-31(88)50(98)57(105)41(19)43-21(76(117)127-65)9-33(90)52(100)59(43)107)125-81(69(67)131-72(113)17-3-28(85)48(96)29(86)4-17)133-73(114)18-5-30(87)49(97)38(6-18)124-64-25(13-37(94)56(104)63(64)111)80(121)134-82-70-68(130-78(119)23-11-35(92)54(102)61(109)45(23)46-24(79(120)132-70)12-36(93)55(103)62(46)110)66-40(126-82)15-123-75(116)20-8-32(89)51(99)58(106)42(20)44-22(77(118)128-66)10-34(91)53(101)60(44)108/h1-13,39-40,65-70,81-111H,14-15H2/t39-,40-,65-,66-,67+,68+,69-,70-,81-,82-/m1/s1

InChI Key

ODXMIHPUPFEYDB-HISCDKSNSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)O[C@@H]6[C@@H]([C@H]([C@H]7[C@H](O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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